molecular formula C17H26N2O3 B2970225 2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide CAS No. 1799007-83-2

2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide

Cat. No.: B2970225
CAS No.: 1799007-83-2
M. Wt: 306.406
InChI Key: VTPBQZXZNPIYFV-UHFFFAOYSA-N
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Description

2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyano group, a cyclopentyloxy group, and an ethoxyprop-2-enamide moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the cyclohexyl derivative, which undergoes a series of reactions including etherification, nitrile addition, and amide formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the cyclopentyloxy and ethoxyprop-2-enamide moieties can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-methoxyprop-2-enamide: Similar structure but with a methoxy group instead of an ethoxy group.

    2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-propoxyprop-2-enamide: Similar structure but with a propoxy group instead of an ethoxy group.

Uniqueness

2-cyano-N-[2-(cyclopentyloxy)cyclohexyl]-3-ethoxyprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group provides different steric and electronic effects compared to similar compounds, potentially leading to unique reactivity and interactions.

Properties

IUPAC Name

2-cyano-N-(2-cyclopentyloxycyclohexyl)-3-ethoxyprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-2-21-12-13(11-18)17(20)19-15-9-5-6-10-16(15)22-14-7-3-4-8-14/h12,14-16H,2-10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPBQZXZNPIYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C(C#N)C(=O)NC1CCCCC1OC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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